

Establishing Purity Standards for 2-Cyclopentylazepane Hydrochloride: A Comparative Analytical Guide

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Compound of Interest

Compound Name:	2-Cyclopentylazepane hydrochloride
CAS No.:	1177362-74-1
Cat. No.:	B121511

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Executive Summary & Compound Profile

In the development of neuroactive ligands and peptidomimetics, **2-Cyclopentylazepane hydrochloride** serves as a critical scaffold. Unlike simple commodity amines, this bicyclic system (a 7-membered azepane ring substituted with a 5-membered cyclopentyl ring) presents unique analytical challenges due to the conformational flexibility of the azepane ring and the hygroscopic nature of secondary amine hydrochloride salts.

This guide moves beyond basic pharmacopeial monographs to establish a rigorous "Gold Standard" for characterizing this specific New Chemical Entity (NCE). We compare the traditional Combustion Elemental Analysis (CHN) against the modern orthogonal approach of Quantitative NMR (qNMR) coupled with Ion Chromatography (IC).

The Theoretical Standard

Before experimental validation, the theoretical baseline must be established based on the molecular formula

(MW: 203.75 g/mol).

Element	Count	Atomic Mass	Contribution	Theoretical %
Carbon	11	12.011	132.12	64.84%
Hydrogen	22	1.008	22.18	10.88%
Nitrogen	1	14.007	14.01	6.87%
Chloride	1	35.45	35.45	17.40%

Method A: Classical Combustion Analysis (CHN) + Titration

The Industry Gold Standard for Bulk Purity

Combustion analysis remains the primary requirement for journal publication and regulatory filing (FDA/EMA) to prove bulk homogeneity. However, for 2-Cyclopentylazepane HCl, the hygroscopicity of the salt is the primary failure mode.

Experimental Protocol

- Pre-Treatment (Critical):
 - The sample must be dried to constant weight.
 - Condition: Vacuum oven at 40°C, <5 mbar, over for 24 hours.
 - Validation: Perform TGA (Thermogravimetric Analysis). If weight loss >0.5% below 100°C, the sample is a hydrate or solvate, and theoretical values must be adjusted.
- Combustion (CHN):
 - Instrument: Flash 2000 or Elementar Vario EL cube.

- Oxidation: 950°C - 1050°C with Oxygen injection.
- Carrier Gas: Helium.
- Additive: Use Tungsten (VI) Oxide () as a combustion aid.
 - Causality: Secondary amines can form refractory nitrides.
ensures complete oxidation of the azepane ring and prevents low Nitrogen recovery.
- Chloride Determination (Potentiometric):
 - Dissolve 50 mg sample in 50 mL deionized water/HNO₃.
 - Titrate with 0.01 N using a silver billet electrode.
 - Endpoint: Potentiometric inflection point.

Acceptance Criteria

- Tolerance:
absolute difference from theoretical values (Journal of Medicinal Chemistry standard).
- Purity Calculation: If values deviate, calculate purity based on Nitrogen content (assuming C/H errors are due to solvent/water).

Method B: The Modern Orthogonal Approach (qNMR + IC)

The High-Specificity Alternative

While CHN proves bulk composition, it cannot distinguish between the target molecule and an isomer with the same formula. qNMR provides absolute purity quantification and structural specificity simultaneously.^{[1][2]}

Experimental Protocol

- Internal Standard Selection:
 - Maleic Acid (TraceCERT®): Ideal for amine salts.
 - Reasoning: Non-volatile, distinct singlet at 6.3 ppm (does not overlap with azepane protons), and high purity (>99.9%).
- Sample Preparation:
 - Weigh ~10 mg of 2-Cyclopentylazepane HCl (precision mg).
 - Weigh ~5 mg Maleic Acid (precision mg).
 - Dissolve in (Deuterium Oxide). Note: exchanges the NH proton, simplifying the spectrum by removing the broad amine signal.
- Acquisition Parameters (Bruker 400/600 MHz):
 - Pulse Angle:
 - Causality: Must be (longest relaxation time) to ensure full magnetization recovery for quantitative integration.
 - Relaxation Delay (D1): 60 seconds.
 - Scans: 16 or 32.

- Ion Chromatography (for Counter-ion):
 - Column: Dionex IonPac AS11-HC.[3]
 - Eluent: KOH gradient.
 - Detection: Suppressed Conductivity.
 - Advantage:[1][4][5] Distinguishes Chloride from other halides (Bromide/Iodide) which titration cannot do easily.

qNMR Calculation

Where

=Integral,

=Number of protons,

=Molar Mass,

=Weighed mass,

=Purity.[1][2][4][5][6]

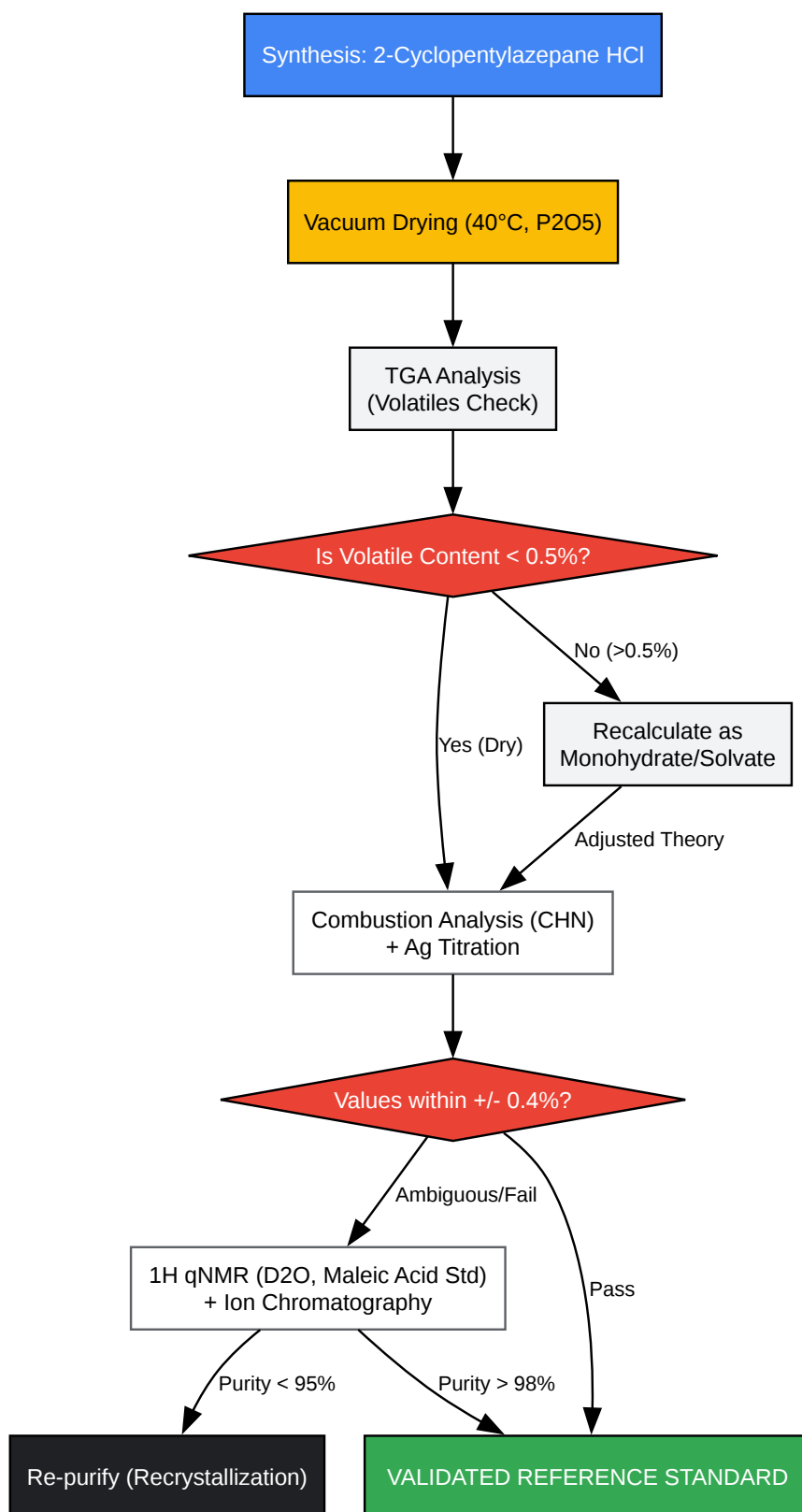
Comparative Analysis: CHN vs. qNMR

The following table contrasts the two methodologies for this specific azepane scaffold.

Feature	Method A: Combustion (CHN) + Titration	Method B: qNMR + IC
Primary Output	% Composition (Bulk)	Absolute Purity % (Specific)
Sample Requirement	High (~2-5 mg per run, triplicate req.)	Low (<10 mg total, recoverable)
Specificity	Low: Isomers & contaminants with similar C/N ratios pass.	High: Distinguishes isomers and organic impurities.
Moisture Sensitivity	Critical: 1% water causes failure.	Robust: Water peak is ignored in spectrum.
Counter-ion Check	Non-specific (Total Halides).	Specific (Cl vs Br vs Acetate).
Cost/Time	Low cost, slow turnaround (external lab).	High capital, instant results (in-house).

Decision Logic & Workflow

The following diagram illustrates the decision matrix for establishing the reference standard for 2-Cyclopentylazepane HCl.



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Figure 1: Analytical workflow for validating the purity of amine hydrochloride salts. Note the critical TGA step to rule out hydration errors before combustion analysis.

References

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